

A Comparative Spectroscopic Analysis of Methyl Thiophene-2-carboxylate and Its Derivatives

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Compound of Interest

Compound Name: Methyl thiophene-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of **methyl thiophene-2-carboxylate** and a selection of its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and further development of thiophene-based compounds in various scientific and pharmaceutical applications.

Introduction

Thiophene and its derivatives are heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials.^{[1][2]} Their diverse biological activities, including anti-inflammatory and antimicrobial properties, make them a focal point in drug discovery.^{[3][4]}

Methyl thiophene-2-carboxylate serves as a fundamental scaffold, and the introduction of various substituents onto the thiophene ring can significantly alter its electronic properties and, consequently, its spectroscopic and biological characteristics. This guide focuses on a systematic comparison of the parent compound with its 3-bromo, 5-bromo, 3-methyl, 5-methyl, and 5-nitro derivatives.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl thiophene-2-carboxylate** and its selected derivatives. These values provide a quantitative basis for

comparing the effects of different substituents on the molecular structure.

¹H NMR Spectral Data (CDCl₃, δ ppm)

| Compound | H3 | H4 | H5 | OCH ₃ | Other |
|--|-----------|----------|-----------|------------------|------------------------------|
| Methyl thiophene-2-carboxylate | 7.79 (dd) | 7.08 (t) | 7.53 (dd) | 3.87 (s) | - |
| Methyl 3-bromothiophene-2-carboxylate | - | 7.45 (d) | 7.15 (d) | 3.92 (s) | - |
| Methyl 5-bromothiophene-2-carboxylate | 7.55 (d) | 7.33 (d) | - | 3.80 (s) | - |
| Methyl 3-methylthiophene-2-carboxylate | - | 7.38 (d) | 6.89 (d) | 3.85 (s) | 2.53 (s, 3-CH ₃) |
| Methyl 5-methylthiophene-2-carboxylate | 7.50 (d) | 6.78 (d) | - | 3.84 (s) | 2.50 (s, 5-CH ₃) |
| Methyl 5-nitrothiophene-2-carboxylate | 7.85 (d) | 7.95 (d) | - | 3.98 (s) | - |

¹³C NMR Spectral Data (CDCl₃, δ ppm)

| Compound | C2 | C3 | C4 | C5 | OCH ₃ | Other |
|--|-------|-------|-------|-------|------------------|---------------------------|
| Methyl thiophene-2-carboxylate | 162.7 | 133.6 | 127.7 | 132.3 | 52.1 | - |
| Methyl 3-bromothiophene-2-carboxylate | 161.7 | 112.8 | 130.2 | 134.3 | 52.9 | - |
| Methyl 5-bromothiophene-2-carboxylate | 162.0 | 131.0 | 128.3 | 125.6 | 52.5 | - |
| Methyl 3-methylthiophene-2-carboxylate | 163.2 | 142.4 | 129.1 | 130.5 | 51.8 | 16.0 (3-CH ₃) |
| Methyl 5-methylthiophene-2-carboxylate | 162.5 | 133.8 | 126.9 | 145.8 | 52.0 | 15.9 (5-CH ₃) |
| Methyl 5-nitrothiophene-2-carboxylate | 161.5 | 133.0 | 128.0 | 150.0 | 53.0 | - |

IR Spectral Data (cm⁻¹)

| Compound | C=O Stretch | C-O Stretch | Thiophene Ring C=C Stretch | Other Key Peaks |
|--|-------------|-------------|----------------------------|--|
| Methyl thiophene-2-carboxylate | ~1715 | ~1260 | ~1540, ~1415 | - |
| Methyl 3-bromothiophene-2-carboxylate | ~1720 | ~1255 | ~1520, ~1400 | - |
| Methyl 5-bromothiophene-2-carboxylate | ~1710 | ~1265 | ~1530, ~1410 | - |
| Methyl 3-methylthiophene-2-carboxylate | ~1712 | ~1258 | ~1545, ~1420 | ~2950 (C-H stretch of CH ₃) |
| Methyl 5-methylthiophene-2-carboxylate | ~1710 | ~1260 | ~1550, ~1430 | ~2955 (C-H stretch of CH ₃) |
| Methyl 5-nitrothiophene-2-carboxylate | ~1725 | ~1270 | ~1525, ~1405 | ~1500 & ~1340 (NO ₂ asymmetric and symmetric stretch) |

Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragments |
|--|--------------------------------|---|
| Methyl thiophene-2-carboxylate | 142 | 111 ([M-OCH ₃] ⁺), 83 ([M-COOCH ₃] ⁺) |
| Methyl 3-bromothiophene-2-carboxylate | 220/222 | 189/191 ([M-OCH ₃] ⁺), 161/163 ([M-COOCH ₃] ⁺), 141, 82 |
| Methyl 5-bromothiophene-2-carboxylate | 220/222 | 189/191 ([M-OCH ₃] ⁺), 161/163 ([M-COOCH ₃] ⁺), 110 |
| Methyl 3-methylthiophene-2-carboxylate | 156 | 125 ([M-OCH ₃] ⁺), 97 ([M-COOCH ₃] ⁺) |
| Methyl 5-methylthiophene-2-carboxylate | 156 | 125 ([M-OCH ₃] ⁺), 97 ([M-COOCH ₃] ⁺) |
| Methyl 5-nitrothiophene-2-carboxylate | 187 | 156 ([M-OCH ₃] ⁺), 141 ([M-NO ₂] ⁺), 129 ([M-COOCH ₃] ⁺), 111 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.^[5] The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- **Data Acquisition for ¹H NMR:**
 - **Pulse Program:** A standard single-pulse sequence was used.
 - **Spectral Width:** 12 ppm

- Acquisition Time: ~3.4 seconds
- Relaxation Delay: 1.0 seconds
- Number of Scans: 16
- Data Acquisition for ^{13}C NMR:
 - Pulse Program: A standard proton-decoupled single-pulse sequence.
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1.1 seconds
 - Relaxation Delay: 2.0 seconds
 - Number of Scans: 1024

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.^{[6][7]} For solid samples, a small amount of the powder was placed on the crystal, and pressure was applied using a built-in clamp to ensure good contact.^[7]
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 8

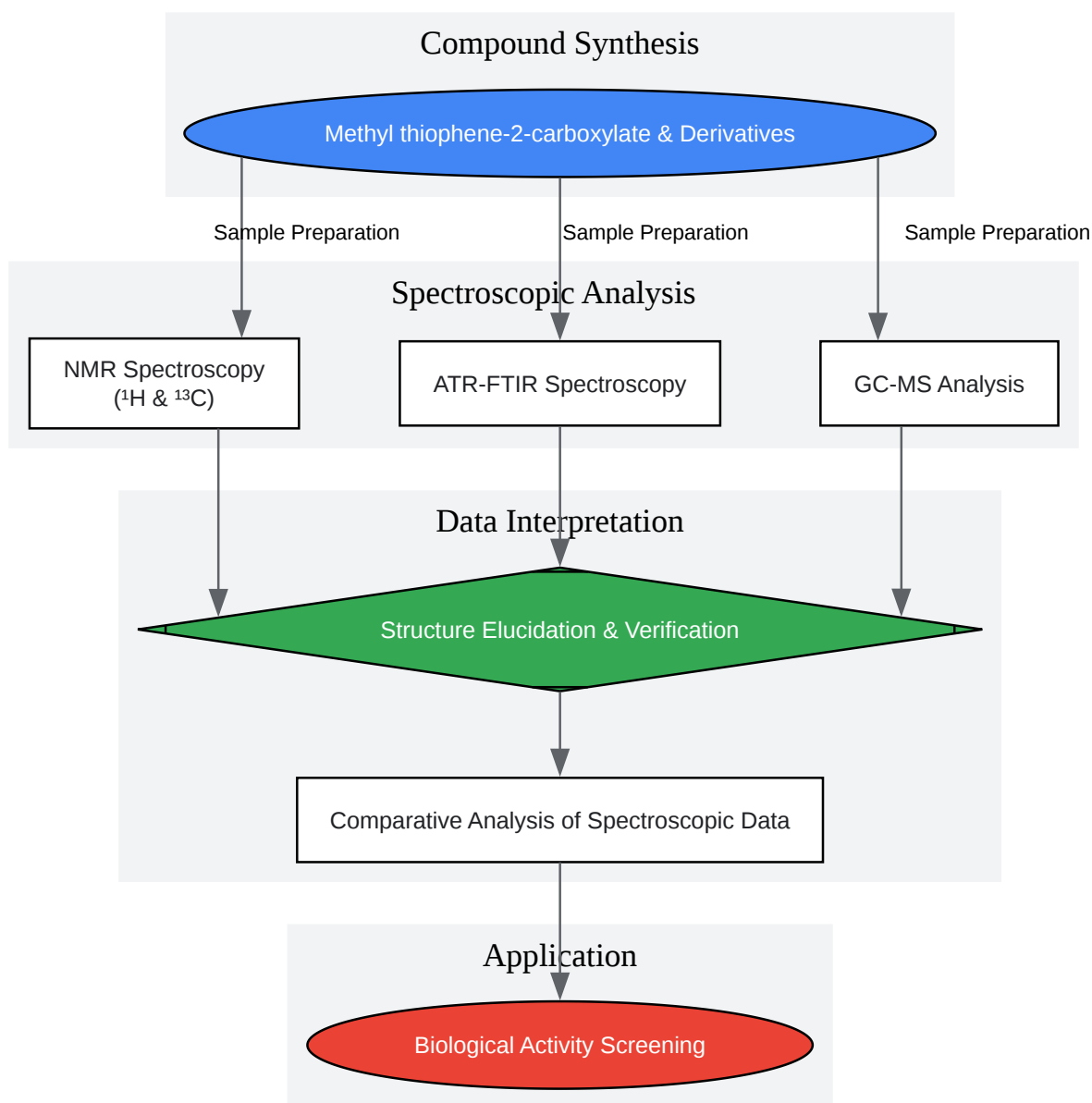
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to each sample analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Samples were diluted in dichloromethane to a final concentration of approximately 10 µg/mL.[8]
- Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.[9]
- Gas Chromatography Method:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
 - Inlet Temperature: 250 °C
 - Injection Volume: 1 µL (splitless mode)
 - Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
- Mass Spectrometry Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Range: m/z 40-550

Visualized Workflows and Pathways

The following diagrams illustrate key conceptual frameworks relevant to the analysis and application of these compounds.



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Caption: General workflow for the spectroscopic analysis and evaluation of thiophene derivatives.



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Caption: Simplified signaling pathway for a potential anti-inflammatory thiophene derivative.

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